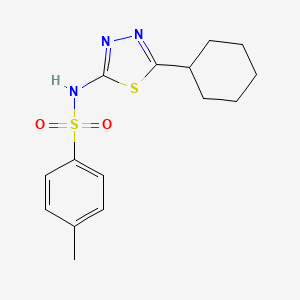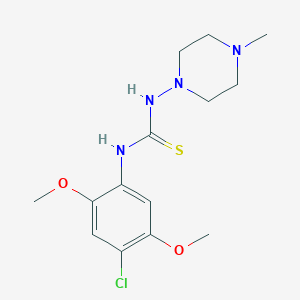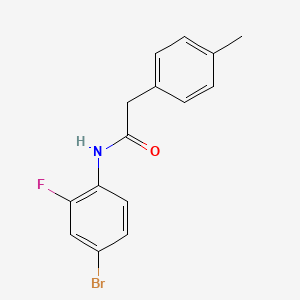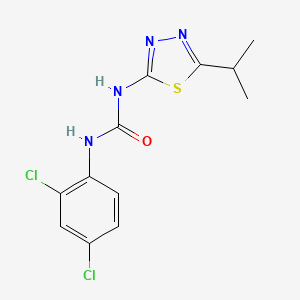![molecular formula C14H11ClFN3O2 B5794603 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in the scientific community due to its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
作用机制
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 binds to the ATP-binding site of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, preventing the protein from opening and allowing chloride ions to pass through the membrane. This leads to an increase in intracellular chloride concentration and subsequent water movement, which can help to hydrate mucus in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in various cell types, including primary human airway epithelial cells. This molecule has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
实验室实验的优点和局限性
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 is a valuable tool for studying 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function and its role in various physiological processes. However, it is important to note that this molecule may have off-target effects and should be used with caution in experimental settings.
未来方向
There are several potential future directions for research involving 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172. One area of interest is the development of more potent and selective 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitors for use in treating cystic fibrosis. Additionally, this molecule could be used to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 could be used in combination with other therapies to improve the efficacy of current cystic fibrosis treatments.
合成方法
The synthesis of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-aminobenzamide to yield the final product. This process has been optimized to produce high yields and purity.
科学研究应用
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been extensively studied in the context of cystic fibrosis, as it has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in cells and animal models. This molecule has also been used as a tool to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in various physiological processes, such as ion transport and mucus secretion.
属性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-10-7-8(5-6-11(10)16)18-14(21)19-12-4-2-1-3-9(12)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJXYCKHLKCEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)

![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)